Cas no 2229655-70-1 (3,3,4-trimethyl-5-phenylpent-4-enoic acid)
3,3,4-trimethyl-5-phenylpent-4-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,3,4-trimethyl-5-phenylpent-4-enoic acid
- 2229655-70-1
- EN300-1879534
-
- Inchi: 1S/C14H18O2/c1-11(14(2,3)10-13(15)16)9-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,15,16)/b11-9+
- InChI Key: MMLCRFCVKWVPJD-PKNBQFBNSA-N
- SMILES: OC(CC(C)(C)/C(=C/C1C=CC=CC=1)/C)=O
Computed Properties
- Exact Mass: 218.130679813g/mol
- Monoisotopic Mass: 218.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 37.3Ų
3,3,4-trimethyl-5-phenylpent-4-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1879534-0.05g |
3,3,4-trimethyl-5-phenylpent-4-enoic acid |
2229655-70-1 | 0.05g |
$1091.0 | 2023-09-18 | ||
| Enamine | EN300-1879534-0.1g |
3,3,4-trimethyl-5-phenylpent-4-enoic acid |
2229655-70-1 | 0.1g |
$1144.0 | 2023-09-18 | ||
| Enamine | EN300-1879534-0.25g |
3,3,4-trimethyl-5-phenylpent-4-enoic acid |
2229655-70-1 | 0.25g |
$1196.0 | 2023-09-18 | ||
| Enamine | EN300-1879534-0.5g |
3,3,4-trimethyl-5-phenylpent-4-enoic acid |
2229655-70-1 | 0.5g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1879534-1.0g |
3,3,4-trimethyl-5-phenylpent-4-enoic acid |
2229655-70-1 | 1g |
$1299.0 | 2023-05-23 | ||
| Enamine | EN300-1879534-2.5g |
3,3,4-trimethyl-5-phenylpent-4-enoic acid |
2229655-70-1 | 2.5g |
$2548.0 | 2023-09-18 | ||
| Enamine | EN300-1879534-5.0g |
3,3,4-trimethyl-5-phenylpent-4-enoic acid |
2229655-70-1 | 5g |
$3770.0 | 2023-05-23 | ||
| Enamine | EN300-1879534-10.0g |
3,3,4-trimethyl-5-phenylpent-4-enoic acid |
2229655-70-1 | 10g |
$5590.0 | 2023-05-23 | ||
| Enamine | EN300-1879534-1g |
3,3,4-trimethyl-5-phenylpent-4-enoic acid |
2229655-70-1 | 1g |
$1299.0 | 2023-09-18 | ||
| Enamine | EN300-1879534-5g |
3,3,4-trimethyl-5-phenylpent-4-enoic acid |
2229655-70-1 | 5g |
$3770.0 | 2023-09-18 |
3,3,4-trimethyl-5-phenylpent-4-enoic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 3,3,4-trimethyl-5-phenylpent-4-enoic acid
Introduction to 3,3,4-trimethyl-5-phenylpent-4-enoic acid (CAS No: 2229655-70-1)
3,3,4-trimethyl-5-phenylpent-4-enoic acid, identified by the Chemical Abstracts Service registry number 2229655-70-1, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and biochemical research. This compound belongs to the class of α,β-unsaturated carboxylic acids, characterized by its conjugated double bond system and a phenyl substituent at the 5th position. The presence of multiple alkyl groups at the 3rd and 4th carbon positions contributes to its unique steric and electronic properties, making it a promising candidate for various synthetic applications.
The structural motif of 3,3,4-trimethyl-5-phenylpent-4-enoic acid (CAS No: 2229655-70-1) allows for diverse functionalization pathways, which has been exploited in the development of novel pharmacophores. The conjugated enone system not only imparts rigidity to the molecular framework but also facilitates interactions with biological targets through π-stacking and dipole-dipole interactions. These characteristics have made this compound an intriguing subject for researchers exploring structure-activity relationships (SAR) in drug design.
In recent years, there has been a growing interest in α,β-unsaturated carboxylic acids due to their role as key intermediates in the synthesis of bioactive molecules. The specific arrangement of substituents in 3,3,4-trimethyl-5-phenylpent-4-enoic acid (CAS No: 2229655-70-1) enhances its reactivity, enabling it to participate in various chemical transformations such as Michael additions, aldol condensations, and cycloadditions. These reactions are fundamental in constructing complex molecular architectures that mimic natural products and exhibit therapeutic potential.
One of the most compelling aspects of 3,3,4-trimethyl-5-phenylpent-4-enoic acid is its potential application in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The phenyl ring and the enone moiety can be strategically positioned to interact with cyclooxygenase (COX) enzymes, which are pivotal targets for NSAID development. Preliminary computational studies suggest that derivatives of this compound may exhibit inhibitory activity against COX enzymes by modulating electronic distributions and steric hindrance around the active site. Such findings align with the broader trend in medicinal chemistry toward designing molecules with optimized physicochemical properties for improved pharmacokinetics.
The synthesis of 3,3,4-trimethyl-5-phenylpent-4-enoic acid (CAS No: 2229655-70-1) presents an interesting challenge due to its complex substitution pattern. Traditional synthetic routes often involve multi-step sequences starting from readily available precursors such as acrylic acid or cinnamic acid derivatives. Advanced techniques like transition metal-catalyzed cross-coupling reactions have also been explored to introduce the phenyl group efficiently. The optimization of these synthetic pathways is crucial for achieving high yields and purity levels required for pharmaceutical applications.
From a biochemical perspective, 3,3,4-trimethyl-5-phenylpent-4-enoic acid (CAS No: 2229655-70-1) may serve as a scaffold for investigating enzyme-substrate interactions. Its ability to act as a substrate or inhibitor for various metabolic enzymes could provide insights into disease mechanisms and lead to the discovery of novel therapeutic agents. For instance, studies have shown that unsaturated carboxylic acids can influence fatty acid metabolism by interacting with acyl-CoA dehydrogenases or other lipid-modifying enzymes. The unique structural features of this compound make it a valuable tool for exploring such interactions.
The pharmacological profile of 3,3,4-trimethyl-5-phenylpent-4-enonic acid (CAS No: 2229655–70–1) is further enhanced by its potential to undergo metabolic transformations into bioactive derivatives. For example, oxidation at the α-carbon position could yield corresponding α-hydroxy acids, which are known for their diverse biological activities ranging from anti-inflammatory to anticancer effects. Understanding these metabolic pathways is essential for predicting drug efficacy and safety profiles before moving into clinical trials.
In conclusion, 3, 3, 4, -trimethyl-, -phenylpent-, -enonic -acid (CAS No: -2229655–70–1) is a structurally -complex and versatile compound with significant potential in medicinal chemistry. Its unique structural features enable diverse synthetic modifications and interactions with biological targets, making it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to advancements in therapeutic development.
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